2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]
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Overview
Description
2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is an organic compound with the molecular formula C33H52O2 and a molecular weight of 480.76478 g/mol. It is known for its unique structure, which includes two phenolic groups connected by an isopropylidene bridge, each substituted with a 3,5,5-trimethylhexyl group. This compound is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] typically involves the reaction of 4-(3,5,5-trimethylhexyl)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Employed in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also interact with cell membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar structure but lacks the 3,5,5-trimethylhexyl groups.
Bisphenol F: Another bisphenol compound with different substituents on the phenolic rings.
Uniqueness
2,2’-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol] is unique due to its bulky 3,5,5-trimethylhexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
85371-53-5 |
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Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[2-[2-hydroxy-5-(3,5,5-trimethylhexyl)phenyl]propan-2-yl]-4-(3,5,5-trimethylhexyl)phenol |
InChI |
InChI=1S/C33H52O2/c1-23(21-31(3,4)5)11-13-25-15-17-29(34)27(19-25)33(9,10)28-20-26(16-18-30(28)35)14-12-24(2)22-32(6,7)8/h15-20,23-24,34-35H,11-14,21-22H2,1-10H3 |
InChI Key |
AEDJBDRIBQPIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)C(C)(C)C2=C(C=CC(=C2)CCC(C)CC(C)(C)C)O)CC(C)(C)C |
Origin of Product |
United States |
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